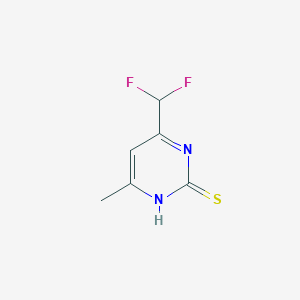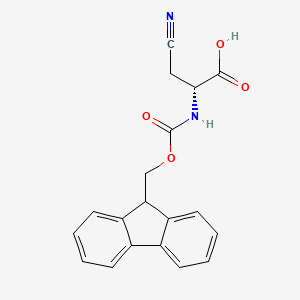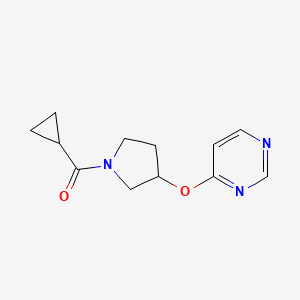
cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate hcl" is a cyclic carbamate derivative, which is a class of organic compounds featuring a carbamate group (an ester of carbamic acid) linked to a pyrrolidine ring. Cyclic carbamates are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of cis-substituted hydroxypyrrolidines, which are closely related to the compound , can be achieved without the use of protecting groups. This approach utilizes novel reaction methodologies that allow for the stereoselective formation of cyclic carbamates from olefinic amines. The process involves a Vasella/reductive amination reaction performed in aqueous media, which is significant as it avoids the use of potentially harmful organic solvents .
Molecular Structure Analysis
While the specific molecular structure of "cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate hcl" is not detailed in the provided papers, related compounds such as 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one have been analyzed. In this compound, the plane of the cis carbamate group forms a specific angle with the benzene ring, indicating the spatial arrangement of the carbamate group in relation to the core structure . This information is crucial for understanding the three-dimensional conformation of the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates has been studied, revealing the influence of the nitrogen protecting group and the relative configuration of the leaving group on the reaction outcome. This research provides insights into the synthesis of various heterocyclic compounds, including azabicycloheptane derivatives, which are structurally related to the compound of interest. The reaction conditions, such as the use of sodium hydride in DMF, are critical for achieving the desired transformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of "cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate hcl" are not directly reported in the provided papers. However, the study of similar carbamate compounds, such as 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates, provides some context. These compounds exhibit phytotoxicity at certain concentrations, which suggests that the physical and chemical properties of carbamates can influence their biological activity. The characterization of these compounds was performed using UV, IR, and other spectroscopic methods, which are standard techniques for determining the properties of organic molecules .
Aplicaciones Científicas De Investigación
Carbamate Compounds in Scientific Research
Chemotherapeutic Effects of Anthelmintics : Research has explored the effects of carbamate anthelmintics, such as mebendazole and albendazole, on Hymenolepis microstoma and Hymenolepis diminuta, providing insights into the potential chemotherapeutic applications of carbamate compounds (McCracken et al., 2004).
Structure-Metabolism Relationships : A study on the metabolic hydrolysis of medicinal carbamates, including structure-lability relationships, helps in understanding how molecular structures influence their stability and degradation, which is crucial for designing carbamate-based drugs or prodrugs (Vacondio et al., 2010).
Effects on Freshwater Ecosystems : The impact of carbamate pesticides on fish in freshwater ecosystems has been reviewed, highlighting the environmental and toxicological considerations of carbamates, which is relevant for assessing the ecological safety of these compounds (Nwigwe, 2007).
Toxicologic Effects in Mammals : A review on the carbamate insecticide aldicarb discussed its toxicologic effects, providing a comprehensive overview of the health and safety considerations associated with carbamate exposure (Risher et al., 1987).
Mechanism of Action in Gastrointestinal Motility Disorders : Cisapride, a carbamate compound, has been reviewed for its pharmacodynamic and pharmacokinetic properties, as well as its therapeutic use in treating gastrointestinal motility disorders, offering insights into the medical applications of carbamates (McCallum et al., 1988).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNITJGVVYICOV-MHDYBILJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2525365.png)



![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)
![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)
![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid](/img/structure/B2525379.png)
![N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2525380.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2525381.png)


![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2525386.png)